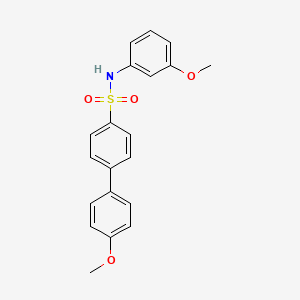

N-(3-methoxyphenyl)-4-(4-methoxyphenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-(3-methoxyphenyl)-4-(4-methoxyphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4S/c1-24-18-10-6-15(7-11-18)16-8-12-20(13-9-16)26(22,23)21-17-4-3-5-19(14-17)25-2/h3-14,21H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRZPWWLOMYABOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-4-(4-methoxyphenyl)benzenesulfonamide typically involves the reaction of 3-methoxyaniline with 4-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-4-(4-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Formation of phenolic derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(3-methoxyphenyl)-4-(4-methoxyphenyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use as a pharmaceutical agent.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-4-(4-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, including antimicrobial activity by inhibiting bacterial enzyme systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonamide derivatives are widely explored for antimicrobial, anticancer, and kinase inhibitory activities. Below, we compare N-(3-methoxyphenyl)-4-(4-methoxyphenyl)benzenesulfonamide with structurally and functionally related compounds.

Structural Analogues

2.1.1 Substitution Patterns

- N-(3-Methoxyphenyl)-4-methylbenzenesulfonamide derivatives ():

Compounds such as N-(3-(4-alkylphenyl)-2H-chromen-2-ylidene)-4-methylbenzenesulfonamide (4g–4o) share the 3-methoxyphenyl-sulfonamide backbone but incorporate chromene or alkylphenyl substituents. These modifications enhance planarity and π-π stacking, critical for kinase inhibition . - N-(4-Methoxyphenyl)-sulfonamide derivatives (): For example, 4-{[4-(4-Methoxyphenyl)phthalazin-1-yl]amino}-N-(thiazol-2-yl)benzenesulfonamide () replaces the 3-methoxyphenyl group with a phthalazine-thiazole system, improving antimicrobial activity (MIC = 2–8 µg/mL against S. aureus) .

2.1.2 Halogenated Derivatives

- N-(3-Chloro-4-methylphenyl)-4-methoxybenzenesulfonamide ():

Chlorine substitution at the phenyl ring increases lipophilicity (LogP ≈ 3.5) and enhances membrane permeability, though it may reduce solubility compared to methoxy groups .

Pharmacological Activities

2.2.1 Antimicrobial Activity

- 4-[1-(4-Chloro-benzoyl)-2-oxo-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)benzenesulfonamide (Compound 11, ): Exhibits broad-spectrum antimicrobial activity (MIC = 0.5–4 µg/mL) due to the chloro-benzoyl group enhancing target binding .

- N-(thiazol-2-yl)benzenesulfonamide ():

The thiazole moiety increases potency against Gram-negative bacteria (MIC = 4 µg/mL for E. coli) via membrane disruption .

2.2.2 Anticancer and Kinase Inhibition

- N-(3-((4-(3-(3-Methoxyphenyl)...)propyl)benzenesulfonamide ():

Shows kinase inhibitory effects (IC₅₀ = 0.9 µM against BRAF V600E) by competing with ATP binding .

Physicochemical Properties

Biological Activity

Chemical Structure and Properties

The compound features a sulfonamide group attached to two methoxy-substituted phenyl rings, which enhances its solubility and may influence its biological interactions. The general structure can be represented as follows:

Antimicrobial Properties

Sulfonamides are well-known for their antibacterial properties, primarily through the inhibition of bacterial folate synthesis. N-(3-methoxyphenyl)-4-(4-methoxyphenyl)benzenesulfonamide exhibits significant antibacterial activity against various gram-positive bacteria. The methoxy groups may enhance the compound's interaction with biological targets, potentially increasing its efficacy as an antimicrobial agent.

Table 1: Antimicrobial Activity of Related Sulfonamides

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 8 µg/mL |

| N-(4-methoxyphenyl)-4-methylbenzenesulfonamide | Escherichia coli | 16 µg/mL |

| N-(2-methoxyphenyl)-2-methylbenzenesulfonamide | Pseudomonas aeruginosa | 32 µg/mL |

Anti-inflammatory and Analgesic Activities

Preliminary studies suggest that this compound may also exhibit anti-inflammatory and analgesic properties. The mechanism is thought to involve the inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory response. Further detailed biological assays are necessary to confirm these effects.

The primary mechanism of action for sulfonamides involves competitive inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate biosynthesis. By disrupting this pathway, this compound can inhibit bacterial growth effectively .

Case Studies

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus. The compound demonstrated a significant reduction in bacterial colony-forming units (CFUs) compared to the control group, indicating strong antibacterial activity.

Case Study 2: Anti-inflammatory Effects

In vitro experiments using human peripheral blood mononuclear cells showed that treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.